2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2-methylphenyl)methylidene]acetohydrazide
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Overview
Description
2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(2-methylphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties
Preparation Methods
The synthesis of 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(2-methylphenyl)methylidene]acetohydrazide typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with formic acid or an equivalent reagent.
Introduction of Chlorobenzyl Group: The 2-chlorobenzyl group is introduced through a nucleophilic substitution reaction.
Formation of Acetohydrazide: The acetohydrazide moiety is formed by reacting the benzimidazole derivative with hydrazine hydrate.
Final Condensation: The final step involves the condensation of the acetohydrazide with 2-methylbenzaldehyde under acidic or basic conditions to yield the target compound.
Chemical Reactions Analysis
2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(2-methylphenyl)methylidene]acetohydrazide undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole core and the chlorobenzyl group.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s antimicrobial and antiparasitic properties make it a candidate for developing new drugs.
Medicine: Its potential anticancer and anti-inflammatory activities are being explored for therapeutic applications.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(2-methylphenyl)methylidene]acetohydrazide involves its interaction with various molecular targets:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in microbial or cancer cell metabolism.
DNA Interaction: It can intercalate into DNA, disrupting replication and transcription processes.
Signal Pathways: The compound may modulate signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar compounds include other benzimidazole derivatives such as:
- **2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide .
- **2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide .
These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical properties and biological activities. The unique combination of substituents in 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(2-methylphenyl)methylidene]acetohydrazide contributes to its distinct pharmacological profile .
Properties
CAS No. |
303092-76-4 |
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Molecular Formula |
C24H21ClN4OS |
Molecular Weight |
449.0 g/mol |
IUPAC Name |
2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-(2-methylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C24H21ClN4OS/c1-17-8-2-3-9-18(17)14-26-28-23(30)16-31-24-27-21-12-6-7-13-22(21)29(24)15-19-10-4-5-11-20(19)25/h2-14H,15-16H2,1H3,(H,28,30)/b26-14+ |
InChI Key |
RKFXAJIISNHLPL-VULFUBBASA-N |
Isomeric SMILES |
CC1=CC=CC=C1/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl |
Canonical SMILES |
CC1=CC=CC=C1C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl |
Origin of Product |
United States |
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